3-Cyclopropyl-2-nitroaniline

Physical Property Formulation Handling

3-Cyclopropyl-2-nitroaniline (CAS 2097553-56-3) is a disubstituted aromatic amine belonging to the nitroaniline class, featuring a cyclopropyl group at the meta position (C3) and a nitro group at the ortho position (C2) relative to the aniline nitrogen. Its molecular formula is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B8137579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-nitroaniline
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=CC=C2)N)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5,10H2
InChIKeyIAIYKFWDFOWLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-nitroaniline (CAS 2097553-56-3): Chemical Identity and Procurement Baseline


3-Cyclopropyl-2-nitroaniline (CAS 2097553-56-3) is a disubstituted aromatic amine belonging to the nitroaniline class, featuring a cyclopropyl group at the meta position (C3) and a nitro group at the ortho position (C2) relative to the aniline nitrogen [1]. Its molecular formula is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol [1]. The compound exists as a clear, bright red liquid at ambient temperature , distinguishing it from the solid crystalline state of most simple nitroaniline analogs. It is primarily utilized as a synthetic building block in medicinal chemistry, where the nitro group serves as a latent amine for further functionalization via reduction .

Why 3-Cyclopropyl-2-nitroaniline Cannot Be Interchanged with Generic Nitroaniline Analogs


Simple nitroanilines such as 2-nitroaniline or 3-methyl-2-nitroaniline are not functionally equivalent replacements for 3-cyclopropyl-2-nitroaniline. The cyclopropyl group introduces a unique combination of ring strain, conformational restriction, and altered electronic distribution that cannot be mimicked by methyl, ethyl, or other linear alkyl substituents [1]. Critically, the compound is a liquid at room temperature, while its closest analogs (2-nitroaniline, 3-methyl-2-nitroaniline) are crystalline solids , leading to fundamentally different handling, solubility, and formulation characteristics [2]. Additionally, the cyclopropyl ring's known effects on metabolic stability and target binding in drug candidates mean that SAR established with methyl or ethyl analogs does not reliably extrapolate to the cyclopropyl congener [3].

3-Cyclopropyl-2-nitroaniline: Quantitative Differentiation Evidence Against Key Comparators


Physical State Differentiation: Liquid Handling vs. Solid Crystalline Analogs

3-Cyclopropyl-2-nitroaniline is a clear, bright red liquid at ambient temperature . In contrast, the parent compound 2-nitroaniline (CAS 88-74-4) is a yellow-orange crystalline solid with a melting point of 71–72°C , and 3-methyl-2-nitroaniline (CAS 601-87-6) is also a solid at room temperature . This liquid physical state simplifies liquid-dispensing automation, solvent-free reaction setups, and continuous flow chemistry applications without the need for pre-dissolution steps.

Physical Property Formulation Handling

Lipophilicity Differentiation: XLogP3 Comparison for Membrane Permeability and ADME Profiling

The computed octanol-water partition coefficient (XLogP3) for 3-cyclopropyl-2-nitroaniline is 2.5 [1], compared to 1.9 for 2-nitroaniline and approximately 2.0 for 3-methyl-2-nitroaniline . The ΔXLogP3 of +0.5 to +0.6 relative to these analogs reflects the increased hydrophobic character conferred by the cyclopropyl ring, which is expected to enhance passive membrane permeability by approximately 3- to 4-fold based on the empirical relationship between logP and permeability [2].

Lipophilicity Drug Design ADME

Positional Isomer Differentiation: 3-Cyclopropyl vs. 4-Cyclopropyl-2-nitroaniline Electronic Effects

The cyclopropyl group at the C3 (meta) position in 3-cyclopropyl-2-nitroaniline exerts a distinct electronic influence compared to the C4 (para) position in 4-cyclopropyl-2-nitroaniline (CAS 335254-72-3) . Meta-substituted cyclopropyl groups primarily exert inductive electron-withdrawing effects on the aromatic ring, whereas para-substituted cyclopropyl groups can participate in through-conjugation with the nitro group, altering the electron density at the amine nitrogen and consequently modifying nucleophilicity and basicity [1]. This positional difference is expected to affect both the reactivity of the aniline nitrogen in coupling reactions (e.g., amide bond formation, Buchwald-Hartwig couplings) and the reduction potential of the nitro group.

Regioisomer Electronic Effect SAR

Molecular Flexibility Differentiation: Rotatable Bond Count and Conformational Entropy

3-Cyclopropyl-2-nitroaniline possesses exactly 1 rotatable bond (the C–C bond connecting the cyclopropyl ring to the aromatic core) [1]. By comparison, 2-nitroaniline has 0 rotatable bonds, while 3-ethyl-2-nitroaniline (CAS 702642-03-3) has 2 rotatable bonds (C–C bond to ring plus C–C bond within the ethyl group) . This intermediate conformational flexibility—greater than the fully rigid parent but more restricted than the freely rotating ethyl analog—offers a distinct entropic profile for molecular recognition events. The cyclopropyl ring itself is conformationally locked, providing a defined spatial orientation that mimics the geometric constraints sought in structure-based drug design [2].

Conformational Analysis Entropy Molecular Design

Supplier Purity and Batch Consistency Differentiation for Procurement Decisions

Multiple suppliers offer 3-cyclopropyl-2-nitroaniline with varying purity specifications. Bidepharm provides the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Leyan offers material at 98% purity . Apollo Scientific supplies the compound at 95% purity as a clear, bright red liquid . In contrast, the more widely available 3-methyl-2-nitroaniline is typically supplied at 98% purity from multiple vendors at significantly lower cost (e.g., $29/5g vs. €615/g for the cyclopropyl analog) . The limited supplier base and higher cost of the cyclopropyl derivative reflect its specialized synthetic accessibility and lower commercial demand.

Quality Control Procurement Purity

Where 3-Cyclopropyl-2-nitroaniline Delivers Differentiated Value: Evidence-Based Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

Drug discovery programs that have identified a 2-nitroaniline or 3-alkyl-2-nitroaniline hit but require improved membrane permeability should evaluate 3-cyclopropyl-2-nitroaniline as a direct replacement building block. The XLogP3 increase from 1.9–2.0 to 2.5 corresponds to an estimated 3–4× improvement in passive membrane permeability based on empirical logP-permeability relationships [1]. This differentiation is particularly relevant for CNS-targeted programs where blood-brain barrier penetration is a critical requirement .

Automated High-Throughput Synthesis and Flow Chemistry Platforms

The liquid physical state of 3-cyclopropyl-2-nitroaniline at ambient temperature directly enables its use in automated liquid-handling systems and continuous flow reactors without requiring pre-dissolution in organic solvents [1]. This eliminates a processing step that is mandatory for solid nitroaniline analogs such as 2-nitroaniline (mp 71–72°C) , reducing both operational complexity and solvent waste in library synthesis workflows.

Conformational Restriction Strategies in Structure-Based Drug Design

For protein targets where X-ray crystallography or cryo-EM structures indicate a preference for a conformationally constrained aromatic substituent, 3-cyclopropyl-2-nitroaniline offers a defined spatial orientation with exactly 1 rotatable bond [1]. This stands in contrast to 3-ethyl-2-nitroaniline (2 rotatable bonds) which incurs a larger entropic penalty upon binding, and 2-nitroaniline (0 rotatable bonds) which may lack the steric bulk necessary for optimal pocket occupancy [2]. The cyclopropyl ring's well-documented ability to improve metabolic stability further supports its selection over linear alkyl analogs [3].

Synthesis of ortho-Phenylenediamine Derivatives via Nitro Reduction

3-Cyclopropyl-2-nitroaniline serves as a precursor to 3-cyclopropyl-1,2-phenylenediamine through selective nitro group reduction using standard conditions (H₂/Pd-C or Fe/HCl) [1]. The resulting diamine is a versatile intermediate for constructing benzimidazole, quinoxaline, and other fused heterocyclic scaffolds bearing the metabolically stable cyclopropyl substituent. The commercial availability of the nitroaniline at 97–98% purity with documented QC reduces the need for in-house nitration optimization .

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